Propargylcholine (bromide)
Overview
Description
Propargylcholine (bromide) is a choline analogue containing a terminal propargyl group. This compound can be incorporated into all classes of choline-containing phospholipids, such as phosphatidylcholine and sphingomyelin, labeling these phospholipids for various biochemical and metabolic studies . It is widely used in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Mechanism of Action
Target of Action
Propargylcholine is a choline analogue that can be incorporated into all classes of choline-containing phospholipids such as phosphatidylcholine and sphingomyelin . These phospholipids are major components of cellular membranes and play fundamental structural and regulatory roles in cell metabolism and signaling .
Mode of Action
Propargylcholine interacts with its targets by replacing the choline head group in phospholipids . The terminal alkyne of the propargylcholine phospholipids can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups . This interaction allows for the visualization of choline phospholipids in cells with high sensitivity and spatial resolution .
Biochemical Pathways
The incorporation of propargylcholine into phospholipids affects the metabolism of these lipids. For instance, differences have been observed in the metabolism of phosphatidylcholine and its pendant, ether phosphatidylcholine . The propargylcholine phospholipids can be traced by TLC using fluorogenic reporter azides or by MS benefiting from a specific precursor ion in positive ion mode .
Result of Action
The incorporation of propargylcholine into phospholipids results in the labeling of these lipids, allowing them to be visualized in cells with high sensitivity and spatial resolution . This labeling can provide valuable insights into the cellular and molecular effects of propargylcholine’s action, such as changes in phospholipid metabolism .
Action Environment
It’s worth noting that certain reagents used in related processes, such as propargyl bromide and allenyl boronic acid, can raise environmental and safety concerns
Biochemical Analysis
Biochemical Properties
Propargylcholine can be used to label the major membrane lipid, phosphatidylcholine, and other choline phospholipids in plants . It interacts with various enzymes, proteins, and other biomolecules, and its incorporation is not detrimental to plant growth .
Cellular Effects
Propargylcholine influences cell function by being readily taken up by roots and incorporated into choline phospholipids . It affects cell signaling pathways, gene expression, and cellular metabolism by altering the composition of the cell membrane .
Molecular Mechanism
Propargylcholine exerts its effects at the molecular level by replacing the choline head group in the cellular lipidome . This results in specific labeling of choline phospholipids, allowing for visualization and study of these lipids .
Temporal Effects in Laboratory Settings
In laboratory settings, propargylcholine is stable and its effects on cellular function can be observed over time . Its incorporation into choline phospholipids does not significantly impact the pool of choline plus choline-like phospholipids or other lipid species .
Metabolic Pathways
Propargylcholine is involved in the metabolic pathways of choline-containing phospholipids . It interacts with enzymes involved in these pathways, and its incorporation can be used to study changes in metabolic flux or metabolite levels .
Transport and Distribution
Propargylcholine is transported and distributed within cells and tissues through its incorporation into choline phospholipids . It does not appear to interact with specific transporters or binding proteins .
Subcellular Localization
Propargylcholine is localized within the cell based on its incorporation into choline phospholipids . It is found in cell membranes, including the tonoplast and the endoplasmic reticulum .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically involves the reaction of propargyl bromide with choline derivatives under controlled conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of propargylcholine (bromide) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is then purified through various techniques, such as recrystallization or chromatography, to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Propargylcholine (bromide) undergoes several types of chemical reactions, including:
Substitution Reactions: The propargyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Click Chemistry Reactions: The alkyne group in propargylcholine (bromide) can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with azide-containing molecules
Common Reagents and Conditions
Copper Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of the alkyne group with azides
Major Products Formed
The major products formed from the reactions of propargylcholine (bromide) include various labeled phospholipids and other choline-containing compounds that are useful for biochemical and metabolic studies .
Scientific Research Applications
Propargylcholine (bromide) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and the labeling of biomolecules
Biology: Employed in the study of phospholipid metabolism and localization in cells and tissues.
Industry: Utilized in the production of labeled phospholipids for research and development purposes
Comparison with Similar Compounds
Similar Compounds
Propargyl Bromide: An alkylating agent used in various organic synthesis reactions.
Choline Chloride: A common choline derivative used in the study of phospholipid metabolism.
Uniqueness
Propargylcholine (bromide) is unique due to its ability to incorporate into choline-containing phospholipids and its utility in click chemistry reactions. This makes it a valuable tool for labeling and studying phospholipids with high sensitivity and spatial resolution .
Properties
IUPAC Name |
2-hydroxyethyl-dimethyl-prop-2-ynylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO.BrH/c1-4-5-8(2,3)6-7-9;/h1,9H,5-7H2,2-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMUCZDUIQLBJB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCO)CC#C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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